molecular formula C7H10ClN3O2 B2649441 (1R,3r)-3-(4H-1,2,4-triazol-4-yl)cyclobutane-1-carboxylic acid hydrochloride CAS No. 2225126-99-6

(1R,3r)-3-(4H-1,2,4-triazol-4-yl)cyclobutane-1-carboxylic acid hydrochloride

Cat. No.: B2649441
CAS No.: 2225126-99-6
M. Wt: 203.63
InChI Key: PSLKMRACXFQKCU-KYOXOEKESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,3r)-3-(4H-1,2,4-triazol-4-yl)cyclobutane-1-carboxylic acid hydrochloride is a synthetic compound characterized by the presence of a cyclobutane ring substituted with a triazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3r)-3-(4H-1,2,4-triazol-4-yl)cyclobutane-1-carboxylic acid hydrochloride typically involves the following steps:

    Formation of the Cyclobutane Ring: This can be achieved through a [2+2] cycloaddition reaction of alkenes.

    Introduction of the Triazole Moiety:

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for the cycloaddition steps and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(1R,3r)-3-(4H-1,2,4-triazol-4-yl)cyclobutane-1-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The triazole and carboxylic acid groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (1R,3r)-3-(4H-1,2,4-triazol-4-yl)cyclobutane-1-carboxylic acid hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its triazole moiety is particularly useful for bioorthogonal chemistry applications.

Medicine

Medically, this compound has potential as a therapeutic agent. Its structure suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (1R,3r)-3-(4H-1,2,4-triazol-4-yl)cyclobutane-1-carboxylic acid hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can participate in hydrogen bonding and π-π interactions, while the carboxylic acid group can form ionic bonds. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

  • (1R,3r)-3-(1H-1,2,4-triazol-1-yl)cyclobutane-1-carboxylic acid
  • (1R,3r)-3-(4H-1,2,3-triazol-4-yl)cyclobutane-1-carboxylic acid
  • (1R,3r)-3-(4H-1,2,4-triazol-4-yl)cyclopentane-1-carboxylic acid

Uniqueness

(1R,3r)-3-(4H-1,2,4-triazol-4-yl)cyclobutane-1-carboxylic acid hydrochloride is unique due to the specific positioning of the triazole ring and the cyclobutane ring. This configuration imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-(1,2,4-triazol-4-yl)cyclobutane-1-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2.ClH/c11-7(12)5-1-6(2-5)10-3-8-9-4-10;/h3-6H,1-2H2,(H,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSLKMRACXFQKCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1N2C=NN=C2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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